An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne: Mechanism of Action and Applications
An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe designed for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into its core mechanism of action, present its key physicochemical properties, and provide detailed experimental protocols for its application in bioconjugation.
Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Trisulfo-Cy5-Alkyne is a functionalized cyanine dye featuring a terminal alkyne group. This alkyne moiety is the reactive handle that enables its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a highly efficient and specific method for covalently linking the Trisulfo-Cy5-Alkyne to a biomolecule of interest that has been modified to contain an azide group.
The fundamental principle of this bioorthogonal reaction is the formation of a stable triazole ring from the reaction between the alkyne on the Trisulfo-Cy5 molecule and an azide on a target biomolecule. The reaction is termed "bioorthogonal" because the alkyne and azide functional groups are largely inert to the vast array of functional groups present in biological systems, thus ensuring that the labeling reaction is highly specific and does not interfere with native biochemical processes.
The copper(I) catalyst is essential for this reaction, as it dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles. The reaction is highly favorable and proceeds efficiently under aqueous conditions, at room temperature, and across a broad pH range, making it ideal for biological applications.
The three sulfonate groups on the cyanine dye backbone of Trisulfo-Cy5-Alkyne enhance its water solubility, which is a critical feature for its use in aqueous biological buffers without the need for organic co-solvents that could perturb biomolecular structure and function.
Physicochemical and Spectroscopic Properties
The utility of Trisulfo-Cy5-Alkyne as a fluorescent probe is defined by its robust spectroscopic properties and physicochemical characteristics. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃ | [1] |
| Molecular Weight | 788.0 g/mol | [1] |
| Excitation Maximum (λex) | ~647 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | Terminal Alkyne | [2][3] |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [2][3] |
Visualizing the Mechanism and Workflow
To better illustrate the core concepts, the following diagrams depict the mechanism of action and a typical experimental workflow for protein labeling.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of Trisulfo-Cy5-Alkyne in the labeling of biomolecules. Optimization may be required depending on the specific application and biomolecule.
Protocol 1: Labeling of Proteins in Solution
This protocol is adapted from general copper-catalyzed click chemistry procedures for protein labeling.[4][5]
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Trisulfo-Cy5-Alkyne
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Dimethylsulfoxide (DMSO)
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Copper(II) Sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Sodium Ascorbate
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Deionized water
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Preparation of Stock Solutions:
-
Trisulfo-Cy5-Alkyne: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
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Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh on the day of use.
-
-
Reaction Setup:
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In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
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Add the Trisulfo-Cy5-Alkyne stock solution to a final concentration that is in 5-10 fold molar excess over the protein.
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Prepare a premix of the copper catalyst by combining the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 1 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared 300 mM sodium ascorbate solution to a final concentration of 10 mM.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
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-
Purification of the Labeled Protein:
-
Following incubation, remove the excess dye and catalyst by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
-
-
Analysis:
-
Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy to determine the degree of labeling, and/or mass spectrometry.
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Protocol 2: Labeling of Metabolically-Incorporated Azides in Fixed Cells
This protocol is a general guide for the detection of azide-modified biomolecules in a cellular context.[6]
Materials:
-
Cells cultured on coverslips with metabolically incorporated azide-sugars or amino acids
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Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris or PBS, pH 7.4)
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Trisulfo-Cy5-Alkyne
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be labeled).
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, combine:
-
880 µL of click reaction buffer
-
10 µL of 10 mM Trisulfo-Cy5-Alkyne stock in DMSO (final concentration 100 µM)
-
10 µL of 20 mM CuSO₄ stock (final concentration 200 µM)
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50 µL of 20 mM THPTA stock (final concentration 1 mM)
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50 µL of 100 mM sodium ascorbate stock (final concentration 5 mM)
-
-
Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled biomolecules using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).
-
Conclusion
Trisulfo-Cy5-Alkyne is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its core mechanism of action, the copper-catalyzed azide-alkyne cycloaddition, offers high specificity, efficiency, and biocompatibility. The enhanced water solubility provided by the trisulfonate groups makes it particularly well-suited for applications in aqueous biological environments. By following the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively utilize Trisulfo-Cy5-Alkyne for a wide range of applications, from in vitro protein labeling to cellular imaging. As with any chemical probe, optimization of the reaction conditions for each specific application is recommended to achieve the best results.
References
- 1. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
